

Bromoacetamido-PEG3-C2-Boc: Application and Protocols in Targeted Protein Degradation

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Compound of Interest

Compound Name: Bromoacetamido-PEG3-C2-Boc

Cat. No.: B606374

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3-recruiting moieties is a critical determinant of PROTAC efficacy.

Bromoacetamido-PEG3-C2-Boc is a versatile, flexible linker designed for the synthesis of PROTACs, particularly those intended for covalent engagement with the target protein. Its unique structure offers several advantages in the design of potent and selective protein degraders.

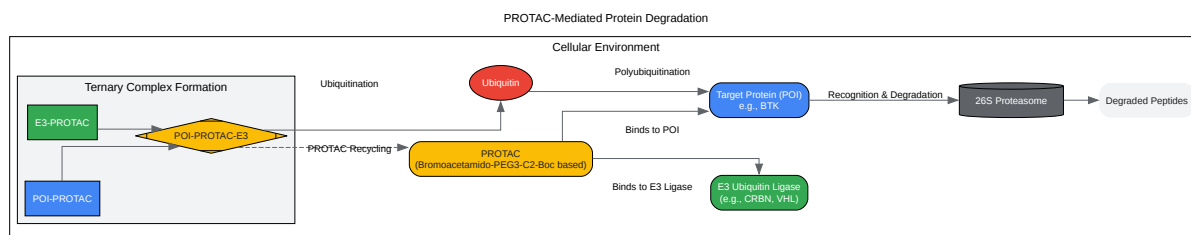
The key features of **Bromoacetamido-PEG3-C2-Boc** include:

- **A Bromoacetamide Warhead:** This functional group acts as a reactive handle for covalent modification of nucleophilic residues, such as cysteine, on the surface of the target protein. This covalent engagement can lead to enhanced potency and prolonged duration of action.

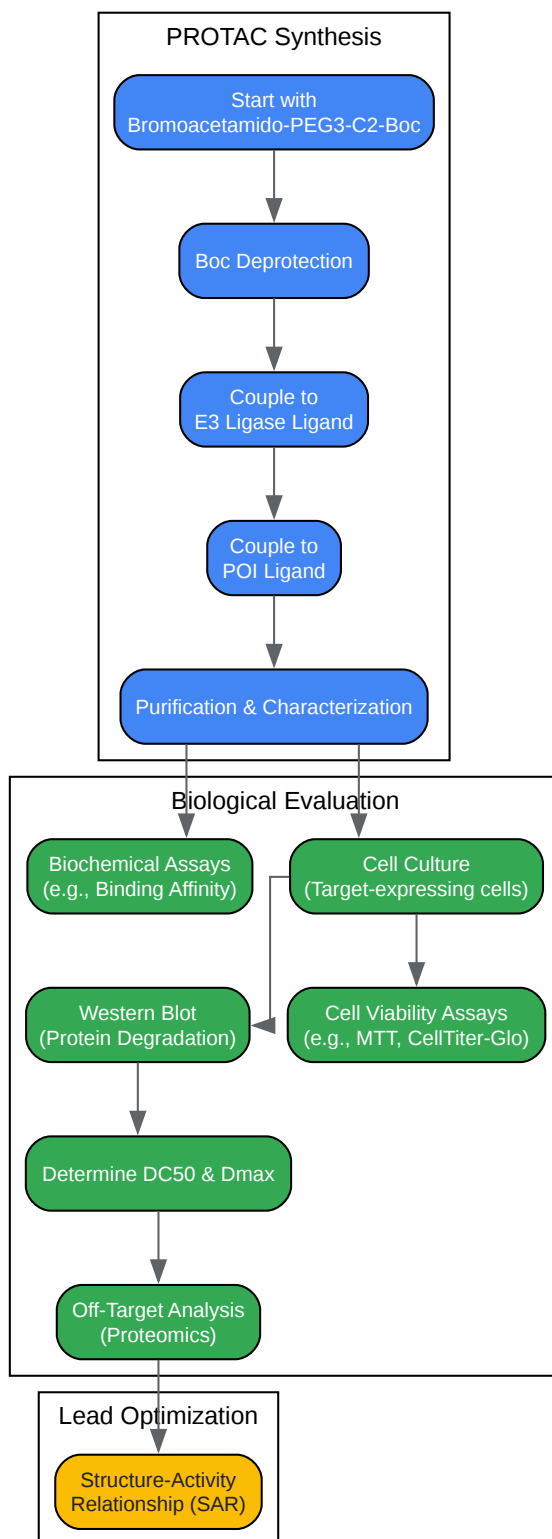
- A Polyethylene Glycol (PEG) Spacer: The PEG3 component of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule. The flexibility of the PEG chain can also facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
- A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a modular and controlled synthesis of the PROTAC. Following deprotection under acidic conditions, the resulting primary amine can be readily coupled to a suitable E3 ligase ligand, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL).

A primary application of **Bromoacetamido-PEG3-C2-Boc** is in the development of covalent PROTACs targeting kinases, a class of enzymes frequently implicated in cancer and other diseases. For instance, Bruton's Tyrosine Kinase (BTK) is a well-validated target in B-cell malignancies. Covalent inhibitors of BTK have shown significant clinical success. By incorporating a bromoacetamide-containing linker like **Bromoacetamido-PEG3-C2-Boc**, researchers can develop covalent BTK degraders with the potential to overcome resistance mechanisms associated with traditional inhibitors.

PROTAC-Mediated Protein Degradation Pathway



Experimental Workflow for PROTAC Development

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- To cite this document: BenchChem. [Bromoacetamido-PEG3-C2-Boc: Application and Protocols in Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606374#bromoacetamido-peg3-c2-boc-applications-in-targeted-protein-degradation>]

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